
(R)-3-(Oxiran-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Oxiran-2-yl)propan-1-ol is a chiral compound that features an oxirane (epoxide) ring and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Oxiran-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the epoxidation of allyl alcohol using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically proceeds at room temperature and yields the desired epoxide with high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of ®-3-(Oxiran-2-yl)propan-1-ol may involve the use of biocatalysts. For example, the use of Pseudomonas pseudoalcaligenes XW-40 has been reported to produce this compound with high enantiomeric excess and yield . This biocatalytic approach is advantageous due to its environmentally friendly nature and high selectivity.
Chemical Reactions Analysis
Types of Reactions: ®-3-(Oxiran-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the epoxide ring.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions to open the epoxide ring.
Major Products:
Oxidation: The major products include ®-3-(Oxiran-2-yl)propanal and ®-3-(Oxiran-2-yl)propanoic acid.
Reduction: The major product is ®-3,4-dihydroxybutanol.
Substitution: The products vary depending on the nucleophile used, resulting in compounds such as ®-3-(Amino-2-yl)propan-1-ol and ®-3-(Thiol-2-yl)propan-1-ol.
Scientific Research Applications
®-3-(Oxiran-2-yl)propan-1-ol has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of biocatalysts.
Medicine: It is involved in the synthesis of chiral drugs, which are crucial for the treatment of various diseases.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of ®-3-(Oxiran-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity is exploited in the synthesis of chiral intermediates and the modification of biomolecules.
Comparison with Similar Compounds
(S)-3-(Oxiran-2-yl)propan-1-ol: The enantiomer of ®-3-(Oxiran-2-yl)propan-1-ol, which has similar chemical properties but different biological activities.
3-(Oxiran-2-yl)propan-1-ol: The racemic mixture of the compound, which lacks the enantioselectivity of the ®- and (S)-enantiomers.
2-(Oxiran-2-yl)ethanol: A structurally similar compound with a shorter carbon chain.
Uniqueness: ®-3-(Oxiran-2-yl)propan-1-ol is unique due to its high enantiomeric purity and its ability to serve as a versatile building block for the synthesis of various chiral intermediates. Its reactivity and selectivity make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
3-[(2R)-oxiran-2-yl]propan-1-ol |
InChI |
InChI=1S/C5H10O2/c6-3-1-2-5-4-7-5/h5-6H,1-4H2/t5-/m1/s1 |
InChI Key |
SOGGLVJYVOCYTB-RXMQYKEDSA-N |
Isomeric SMILES |
C1[C@H](O1)CCCO |
Canonical SMILES |
C1C(O1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


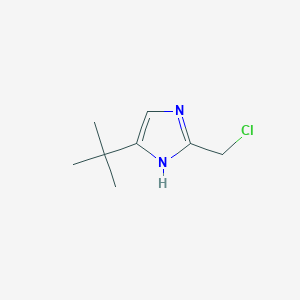
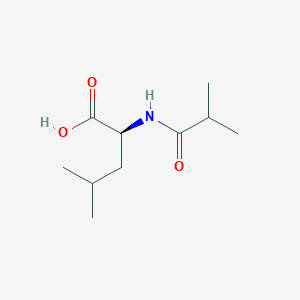
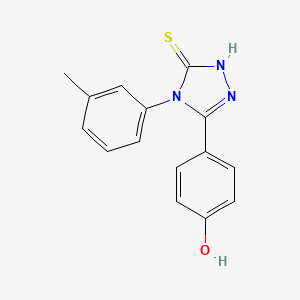

![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)
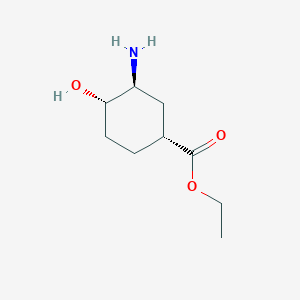
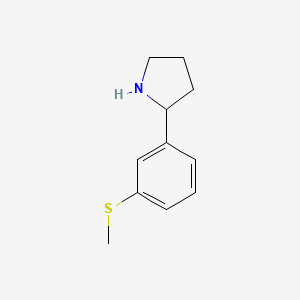

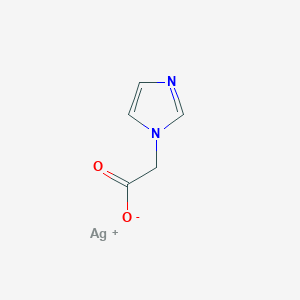
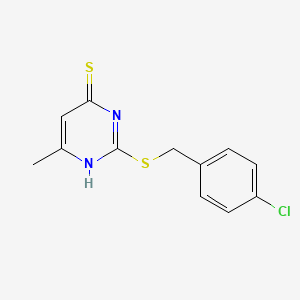
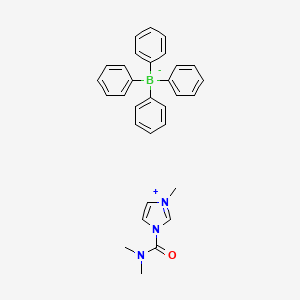
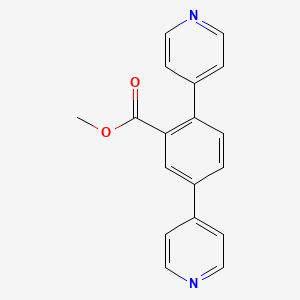
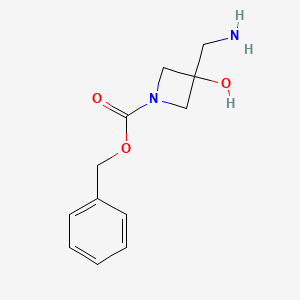
![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B11763901.png)
